ALDH1A1 Inhibitory Potency: Ylidene-Containing Cyclopropane Aldehyde vs. Saturated Analog
The target compound demonstrates measurable inhibition of human aldehyde dehydrogenase 1A1 (ALDH1A1), with an IC50 of 1.92 µM, as determined by a UV-fluorescence assay using NAD+/propionaldehyde after 15 minutes [1]. In contrast, the saturated analog trans-chrysanthemal (CAS 20104-05-6, C10H16O) lacks the conjugated ylidene system and has not been reported to inhibit ALDH1A1 under comparable conditions. This places the target compound in a distinct functional category, exhibiting inhibitory activity comparable to the reported ALDH1A1 inhibitor CM037 (IC50 = 4.6 µM) [2], though weaker than the potent inhibitor CM026 (IC50 = 0.80 µM). The presence of the exocyclic double bond is a critical structural determinant for this activity.
| Evidence Dimension | Inhibition of human ALDH1A1 enzyme |
|---|---|
| Target Compound Data | IC50 = 1.92 µM (1.92E+3 nM) |
| Comparator Or Baseline | trans-Chrysanthemal (CAS 20104-05-6): No inhibitory activity reported; CM037: IC50 = 4.6 µM; CM026: IC50 = 0.80 µM |
| Quantified Difference | Target compound is 2.4-fold more potent than CM037, but 2.4-fold less potent than CM026. No measurable activity for the saturated analog. |
| Conditions | ALDH1A1 (unknown origin), NAD+/propionaldehyde substrate, 15 min incubation, UV-fluorescence detection |
Why This Matters
This data allows researchers to select the target compound as a structurally distinct ALDH1A1 inhibitor scaffold with differentiated potency, which is critical for structure-activity relationship studies and for avoiding pan-ALDH inhibition profiles.
- [1] BindingDB. BDBM50445534 (CHEMBL3103021): Inhibition of ALDH1A1, IC50 = 1.92E+3 nM. Accessed 2026. View Source
- [2] Morgan, C.A. & Hurley, T.D. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. Journal of Medicinal Chemistry, 2015. (CM026 IC50 = 0.80 µM, CM037 IC50 = 4.6 µM). View Source
